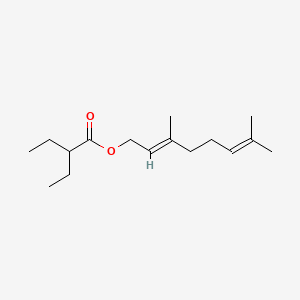

Geranyl-2-ethylbutyrate

Description

Structure

3D Structure

Properties

CAS No. |

73019-14-4 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-ethylbutanoate |

InChI |

InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |

InChI Key |

PFVYLGTZGQUUOT-SDNWHVSQSA-N |

SMILES |

CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCC(CC)C(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |

density |

0.889-0.896 |

Other CAS No. |

85136-39-6 73019-14-4 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Geranyl 2 Ethylbutyrate

Chemical Synthesis Approaches for Geranyl-2-ethylbutyrate

Chemical synthesis provides robust and well-established pathways for the production of this compound. These methods typically involve the formation of an ester bond between geraniol (B1671447) and a derivative of 2-ethylbutanoic acid through various catalytic strategies.

Direct Esterification Reactions with Geraniol and Ethylbutanoic Acid Derivatives

The most fundamental route to this compound is the direct esterification of geraniol with 2-ethylbutanoic acid. This reaction, a classic example of Fischer-Speier esterification, involves combining the alcohol (geraniol) and the carboxylic acid in the presence of an acid catalyst. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by removing the water formed during the reaction.

Alternatively, base-catalyzed esterification can be employed. For instance, the synthesis of similar geranyl esters, such as geranyl butyrate (B1204436) and geranyl caproate, has been successfully conducted using a base catalyst like sodium hydroxide (NaOH). researchgate.net This approach involves heating the reactants in the presence of the base to facilitate the formation of the ester. researchgate.net

Alternative Chemical Routes for this compound Formation

Beyond direct esterification, other chemical strategies can be utilized. One common alternative is transesterification, where geraniol is reacted with a different ester of 2-ethylbutanoic acid, such as methyl 2-ethylbutyrate or ethyl 2-ethylbutyrate. This exchange of the alcohol moiety is also typically catalyzed by an acid or base.

For a more rapid and often irreversible reaction, highly reactive derivatives of 2-ethylbutanoic acid are used. These include acyl halides (e.g., 2-ethylbutanoyl chloride) or acid anhydrides (e.g., 2-ethylbutanoic anhydride). The reaction of geraniol with these derivatives is generally faster and does not require the removal of a byproduct like water, often leading to higher conversion rates. For example, the synthesis of geranyl acetate (B1210297) using acetic anhydride is a well-documented process that can be adapted for other esters. researchgate.net

Catalytic Systems and Reaction Conditions in Chemical Synthesis of this compound

The choice of catalyst and reaction conditions is critical for optimizing the chemical synthesis of this compound.

Acid Catalysis : Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional catalysts for direct esterification. However, their corrosive nature and the potential for side reactions have led to the exploration of solid acid catalysts. Ion-exchange resins, for example, have been used effectively in the synthesis of geranyl acetate and offer advantages such as easier separation from the reaction mixture and reduced environmental impact. researchgate.net

Base Catalysis : Strong bases like sodium hydroxide (NaOH) can be used to catalyze the esterification. researchgate.net In a study on the synthesis of various geraniol esters, the reaction was carried out at 80°C for 8 hours using NaOH as the catalyst. researchgate.net

Reaction Conditions : Key parameters that are manipulated to maximize yield include temperature, reaction time, and the molar ratio of reactants. For direct esterification, continuous removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is a common technique to drive the reaction to completion.

Enzymatic Synthesis of this compound

Enzymatic synthesis of flavor and fragrance esters is a growing field, offering a green alternative to chemical methods. nih.gov These processes operate under mild conditions, exhibit high selectivity, and the resulting products are often considered "natural," which is a significant advantage in the food and cosmetic industries.

Biocatalyst Selection and Characterization for this compound Production

Lipases (EC 3.1.1.3) are the most effective and widely used biocatalysts for the synthesis of geranyl esters. nih.gov These enzymes naturally catalyze the hydrolysis of fats, but in low-water or non-aqueous environments, they can efficiently catalyze the reverse reaction: esterification and transesterification. Lipases are sourced from various microorganisms, and the choice of lipase (B570770) can significantly impact reaction efficiency and yield. Commonly used lipases for geranyl ester production include those from Candida antarctica, Candida rugosa, and Thermomyces lanuginosus. nih.govnih.gov

Lipases can be used in both direct esterification of geraniol with a carboxylic acid and in transesterification reactions. The enzymatic approach allows for high conversion rates under mild conditions, often in solvent-free systems or in organic solvents that are less harmful than those used in traditional chemical synthesis.

Detailed research into the enzymatic synthesis of geranyl butyrate, a structurally similar compound, provides insight into the optimal conditions that would be applicable for this compound. One study utilized a commercial lipase from Thermomyces lanuginosus (Eversa Transform 2.0) to catalyze the esterification of geraniol and butyric acid. nih.gov The process was optimized using the Taguchi method, achieving a 93% conversion under specific conditions. nih.gov

Optimized Conditions for Geranyl Butyrate Synthesis via T. lanuginosus Lipase

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Acid:Alcohol) | 1:5 |

| Biocatalyst Load (% w/w) | 15% |

| Temperature | 50°C |

| Reaction Time | 6 hours |

Data sourced from a study on geranyl butyrate synthesis, which serves as a model for the synthesis of similar geranyl esters. nih.gov

Another study focused on optimizing geranyl butyrate synthesis using lipase AY from Candida rugosa via transesterification between geraniol and tributyrin. nih.gov Using response surface methodology, the study identified reaction time and temperature as the most critical variables affecting the yield. nih.gov

Optimized Conditions for Geranyl Butyrate Synthesis via C. rugosa Lipase

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 9 hours |

| Temperature | 35°C |

| Enzyme Amount | 50% |

| Substrate Molar Ratio (Geraniol:Tributyrin) | 1:0.33 |

| Added Water | 10% |

Data from a study that achieved a 96.8% molar conversion for geranyl butyrate synthesis. nih.gov

These examples demonstrate the high efficiency of lipase-catalyzed reactions. The specific conditions can be fine-tuned for the production of this compound, but the selection of biocatalyst, control of temperature, and molar ratios of substrates remain the foundational principles for achieving high yields.

Engineering and Modification of Enzymes for Enhanced Activity

The efficiency of enzymatic synthesis of this compound can be significantly enhanced through protein engineering and modification. These strategies aim to improve enzyme activity, stability, and selectivity, leading to higher product yields and more sustainable processes.

One promising approach is the creation of fusion enzymes. This involves linking the terpene synthase with a downstream processing enzyme, such as a lipase, which is responsible for the esterification step. By creating a fusion protein, the hydrophobic terpene substrate, geraniol, is channeled directly to the active site of the lipase. This strategy has been shown to improve substrate availability and has resulted in a significant increase in the production of oxidized terpenes. For instance, a fusion enzyme strategy increased hydroxycineole production by 5.4-fold in vitro and 3.1-fold in vivo compared to the use of non-fused individual enzymes. lbl.gov This approach eliminates the need for a solvent overlay to trap the volatile terpene substrate, which can reduce its availability for the reaction. lbl.gov

Enzyme Immobilization Techniques for Sustainable this compound Synthesis

Immobilization of the biocatalyst is a critical step in developing a sustainable and economically viable process for this compound synthesis. Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and reuse. nih.gov

Support Matrix Selection and Immobilization Strategies

The choice of support material and the immobilization method are crucial for the performance of the immobilized biocatalyst. nih.gov A variety of materials, including synthetic organic polymers, biopolymers, and inorganic solids, can be used as supports. nih.gov

For lipase-catalyzed reactions, such as the synthesis of geranyl esters, hydrophobic resins like polymethyl methacrylates have proven to be effective. mdpi.com A widely used commercial example is Novozym 435®, which consists of Candida antarctica lipase B (CALB) adsorbed onto a macroporous acrylic resin. mdpi.com This immobilized lipase has demonstrated high activity and stability in the synthesis of various esters.

The immobilization strategy can range from simple physical adsorption, driven by weak van der Waals and hydrophobic interactions, to the formation of strong covalent bonds between the enzyme and the support. nih.govmdpi.com Covalent attachment, often involving the reaction of exposed amine groups of lysine residues on the enzyme surface with activated supports, provides a more stable and durable immobilization. nih.gov

Recent advancements include the use of membranes as carriers for enzyme immobilization, which can enhance enzymatic stability and reusability. mdpi.com Another innovative approach involves the use of magnetic nanoparticles functionalized with binding agents like streptavidin, which allows for easy recovery of the biocatalyst using a magnetic field. mdpi.com

Stability and Reusability of Immobilized Biocatalysts

A key advantage of enzyme immobilization is the significant improvement in operational stability. Immobilized enzymes are generally more robust and resistant to changes in the reaction environment, such as temperature and pH. nih.gov For example, immobilized pullulanase exhibited significantly improved pH and thermal stability compared to the soluble enzyme. mdpi.com

Process Optimization in Enzymatic this compound Synthesis

To maximize the yield and efficiency of this compound synthesis, it is essential to optimize the various reaction parameters. Statistical and systematic approaches are powerful tools for achieving this.

Multivariate Statistical Approaches for Reaction Parameter Optimization

Multivariate statistical methods, such as the Taguchi method and Response Surface Methodology (RSM), are effective for optimizing complex processes with multiple variables. nih.govacs.org These approaches allow for the systematic evaluation of the effects of various parameters and their interactions on the reaction outcome.

In a study on the enzymatic synthesis of geranyl butyrate, the Taguchi method was used to evaluate the influence of molar ratio, temperature, reaction time, and biocatalyst load on the conversion. nih.govacs.org This method identified the optimal conditions to achieve a high conversion of 93%. nih.govresearchgate.netacs.org Similarly, RSM with a Box-Behnken design has been successfully applied to optimize the production of butyl butyrate, another flavor ester, leading to yields of over 99%. researchgate.net

These statistical approaches not only help in identifying the optimal set of conditions but also provide insights into the relative importance of each parameter. For the microwave-assisted synthesis of geranyl acetoacetate, the enzyme amount was found to be the most significant factor affecting the conversion. nih.gov

The table below illustrates an example of a statistical design for process optimization.

| Variable | Unit | Level 1 | Level 2 | Level 3 |

| Acetic Acid Concentration | mol L⁻¹ | 0.1 | 0.2 | 0.3 |

| Geraniol Concentration | mol L⁻¹ | 0.1 | 0.2 | 0.3 |

| Enzyme Loading | mg | 20 | 30 | 40 |

| Temperature | °C | 30 | 40 | 50 |

| This table is a representative example based on a study of geranyl acetate synthesis and illustrates the levels of different variables that can be optimized using statistical methods. researchgate.net |

Effects of Substrate Molar Ratios and Concentrations

The molar ratio of the substrates, geraniol and 2-ethylbutyric acid, is a critical parameter that significantly influences the equilibrium of the esterification reaction and, consequently, the final product yield.

Typically, an excess of one of the reactants is used to shift the equilibrium towards the product side. In many enzymatic esterification processes, the concentration of the acyl donor (the acid) is higher than the alcohol. However, a high concentration of acid can lead to a decrease in the enzyme's activity or even its inactivation due to changes in the local pH. nih.gov Therefore, it is often advantageous to use an excess of the alcohol.

For the synthesis of geranyl butyrate, a molar ratio of 1:5 (acid to alcohol) was found to be optimal. nih.govresearchgate.net Similarly, in the microwave-assisted synthesis of geranyl acetoacetate, a 1:5 molar ratio of ester to geraniol resulted in an 85% conversion. nih.gov

The concentration of the substrates also has a direct impact on the reaction rate. While higher substrate concentrations can increase the reaction rate, they can also lead to substrate inhibition, where the enzyme's activity is reduced at very high substrate levels. jst.go.jp The optimal substrate concentration needs to be determined experimentally to avoid this inhibitory effect.

The following table summarizes the effect of molar ratio on the conversion of geranyl esters from various studies.

| Geranyl Ester | Acyl Donor | Molar Ratio (Acyl Donor:Geraniol) | Enzyme | Conversion (%) |

| Geranyl Butyrate | Butyric Acid | 1:5 | Eversa Transform 2.0 | 93 |

| Geranyl Acetoacetate | Methyl Acetoacetate | 1:5 | Lipozyme 435 | 85 |

| Geranyl Acetoacetate | Methyl Acetoacetate | 1:6 | Lipozyme 435 | 95 |

| This table presents data on the optimization of molar ratios for the synthesis of different geranyl esters. nih.govnih.gov |

Influence of Temperature and Solvent Systems on Conversion Efficiency

The efficiency of enzymatic esterification reactions, including the synthesis of geranyl esters, is significantly influenced by both temperature and the solvent system employed. Temperature affects the reaction rate, enzyme stability, and the equilibrium position of the reaction. Generally, an increase in temperature initially boosts the reaction rate. However, excessively high temperatures can lead to the thermal denaturation of the lipase, causing a rapid loss of catalytic activity. For the synthesis of similar compounds like geranyl butyrate, temperatures around 40-60°C have been found to be effective, balancing reaction kinetics with enzyme stability.

The choice of solvent is also critical. Solvent-free systems are often preferred for being environmentally friendly and for simplifying downstream processing. In systems that utilize solvents, the polarity of the solvent plays a crucial role. Non-polar solvents like hexane (B92381) or heptane are commonly used in lipase-catalyzed esterifications because they tend to minimize the stripping of essential water from the enzyme's surface, which is necessary for maintaining its active conformation. Conversely, polar solvents can sometimes lead to lower conversion rates by partitioning substrates and products unfavorably or by disrupting the enzyme's hydration layer.

Despite these general principles, specific studies detailing the optimization of temperature and the effect of various solvent systems on the conversion efficiency for the synthesis of this compound have not been identified in the performed search of scientific literature. Therefore, no specific data tables on this topic can be provided.

Mechanistic Insights and Kinetic Studies of Enzymatic this compound Formation

Detailed mechanistic and kinetic studies provide fundamental insights into the enzymatic synthesis of esters, allowing for process optimization and reactor design. For lipase-catalyzed reactions involving an alcohol and a carboxylic acid, a common kinetic model is the Ping-Pong Bi-Bi mechanism.

The Ping-Pong Bi-Bi mechanism is the most widely accepted model for lipase-catalyzed esterification reactions. In this mechanism, the lipase first reacts with the acyl donor (2-ethylbutyric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (geraniol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. The reaction can be schematically represented as:

E + A ⇌ EA

EA ⇌ E*P

EP → E + P

E* + B ⇌ E*B

E*B ⇌ EQ

EQ → E + Q

Where E is the enzyme (lipase), A is the 2-ethylbutyric acid, B is geraniol, P is water, and Q is this compound. E* represents the acylated enzyme intermediate. A key characteristic of this mechanism is the parallel lines observed in a double reciprocal plot (Lineweaver-Burk plot) of initial reaction rate versus substrate concentration.

While this mechanism is well-established for numerous geranyl esters like geranyl acetate and geranyl butyrate, specific research that experimentally verifies and provides kinetic constants (such as Vmax, KmA, KmB) for the Ping-Pong Bi-Bi mechanism in the synthesis of this compound is not available in the reviewed literature.

For other geranyl esters, studies have shown that high concentrations of geraniol can inhibit the lipase. However, specific kinetic studies quantifying the substrate or product inhibition constants (KiA or KiB) for the enzymatic formation of this compound are absent from the available scientific literature. Therefore, a data table of inhibition kinetics cannot be generated.

The thermodynamic parameters of an esterification reaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of the reaction. Esterification reactions are typically reversible and moderately endothermic or exothermic. The standard Gibbs free energy change (ΔG°) is related to the thermodynamic equilibrium constant (Keq) by the equation ΔG° = -RT ln(Keq).

These parameters can be determined experimentally by studying the reaction equilibrium at different temperatures and applying the van 't Hoff equation. For the enzymatic synthesis of geranyl acetate, the reaction has been reported as endothermic. However, no studies were found that have determined the specific thermodynamic parameters (ΔH, ΔS, ΔG) for the esterification reaction between geraniol and 2-ethylbutyric acid to form this compound.

Biosynthesis and Natural Occurrence of Geranyl 2 Ethylbutyrate in Biological Systems

Natural Occurrence and Distribution of Geranyl-2-ethylbutyrate in Biological Matrices

The presence of this compound has been confirmed in various biological sources, ranging from plants to animals. Its detection is often associated with the analysis of volatile organic compounds and secondary metabolites.

Identification in Plant Species and Related Extracts

This compound is a known constituent of certain plant species, contributing to their characteristic aroma. Its identification has been reported in essential oils and solvent extracts.

Notably, the compound has been identified in:

Geranium (Pelargonium sp.) : The essential oil of geranium is a well-documented source of a variety of geranyl esters, and this compound has been listed as a naturally occurring compound in geranium. thegoodscentscompany.comflavscents.com

Acacia gerrardii : A recent analysis of the methanolic leaf extract of this desert plant species identified this compound as one of its phytochemical constituents. biorxiv.orgbiorxiv.org

Geranyl esters, as a broader category, are found widely in fruits and other plants. scentree.co The specific identification of this compound in the following plants underscores its distribution in the plant kingdom.

Table 1: Documented Plant Sources of this compound

| Plant Species | Part of Plant | Method of Identification |

| Pelargonium sp. | Not specified (in oil) | Not specified |

| Acacia gerrardii | Leaf | LC-MS |

Detection in Animal-Derived Samples (e.g., Biofluids)

Beyond the plant kingdom, this compound has been identified as an endogenous metabolite in animals. The Human Metabolome Database (HMDB) classifies it as an animal-derived compound. hmdb.ca

Specifically, its presence has been documented in the following biofluid:

Urine : this compound is listed as a metabolite detectable in human urine. hmdb.ca The comprehensive analysis of the human urine metabolome has led to the identification of thousands of compounds, including minor constituents originating from various metabolic processes and dietary intake. plos.orgnih.gov

Primary Biosynthetic Pathways of the Geranyl Moiety

The "geranyl" portion of this compound is a C10 monoterpene backbone. Its synthesis originates from two universal five-carbon isoprenoid building blocks: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). acs.org All organisms produce these precursors through one of two primary pathways: the Mevalonate (B85504) (MVA) pathway or the Methylerythritol Phosphate (MEP) pathway.

Mevalonate (MVA) Pathway Contribution to Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The MVA pathway is the essential metabolic route for producing IPP and DMAPP in most eukaryotes (including animals and fungi), archaea, and the cytoplasm of plants. nih.govwikipedia.org The pathway commences with Acetyl-CoA and proceeds through a series of enzymatic reactions.

The key steps are:

Two molecules of Acetyl-CoA are condensed to form Acetoacetyl-CoA . metwarebio.com

A third molecule of Acetyl-CoA is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . wikipedia.org

HMG-CoA is reduced to (R)-Mevalonate by the enzyme HMG-CoA reductase, which is a critical rate-limiting step in the pathway. wikipedia.orgmetwarebio.com

Mevalonate undergoes two successive phosphorylation steps, consuming ATP, to form Mevalonate-5-Phosphate and then Mevalonate-5-Diphosphate . researchgate.net

Finally, an ATP-dependent decarboxylation of Mevalonate-5-Diphosphate yields Isopentenyl Diphosphate (IPP) . researchgate.net

IPP can then be converted to its isomer, Dimethylallyl Diphosphate (DMAPP) , by the enzyme IPP isomerase. researchgate.net

Table 2: Key Intermediates and Enzymes of the Mevalonate (MVA) Pathway

| Intermediate | Enzyme |

| Acetyl-CoA | Thiolase |

| Acetoacetyl-CoA | HMG-CoA Synthase |

| HMG-CoA | HMG-CoA Reductase |

| Mevalonate | Mevalonate Kinase |

| Mevalonate-5-Phosphate | Phosphomevalonate Kinase |

| Mevalonate-5-Diphosphate | Diphosphomevalonate Decarboxylase |

| Isopentenyl Diphosphate (IPP) | IPP Isomerase |

| Dimethylallyl Diphosphate (DMAPP) | - |

Methylerythritol Phosphate (MEP) Pathway Contribution to IPP and DMAPP

The MEP pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of IPP and DMAPP in most bacteria, some parasites, and in the plastids of plant cells. acs.orgrsc.org This pathway is distinct from the MVA pathway and is absent in humans. rsc.org

The pathway begins with different precursors:

The initial step involves the condensation of D-glyceraldehyde 3-phosphate (GAP) and Pyruvate to form 1-deoxy-D-xylulose 5-phosphate (DXP) , a reaction catalyzed by DXP synthase (DXS). rsc.org

DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR). MEP is the first committed intermediate of this pathway. rsc.orgnih.gov

A series of subsequent enzymatic reactions, involving intermediates such as 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) , ultimately leads to the formation of both IPP and DMAPP. rsc.orgresearchgate.net

In higher plants, the MVA and MEP pathways operate in different cellular compartments, with the MVA pathway located in the cytosol and the MEP pathway confined to plastids. wikipedia.org

Table 3: Key Intermediates and Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Intermediate | Enzyme |

| Pyruvate + GAP | DXP synthase (DXS) |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | DXP reductoisomerase (DXR/IspC) |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP cytidylyltransferase (IspD) |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | CDP-ME kinase (IspE) |

| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | MEcDP synthase (IspF) |

| 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP) | HMBPP synthase (IspG) |

| (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | HMBPP reductase (IspH) |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | - |

Role of Geranyl Diphosphate (GPP) Synthase in Monoterpenoid Precursor Formation

Once IPP and DMAPP are synthesized by either the MVA or MEP pathway, the formation of the C10 geranyl backbone is catalyzed by a specific prenyltransferase enzyme: Geranyl Diphosphate Synthase (GPPS). pnas.org

GPPS facilitates the head-to-tail condensation of one molecule of the allylic diphosphate (DMAPP) with one molecule of the homoallylic diphosphate (IPP). nih.gov This reaction forms Geranyl Diphosphate (GPP) , the direct C10 precursor for all monoterpenes, including the geranyl moiety of this compound. pnas.org The enzyme is crucial as it stands at a key branch point, directing the flow of five-carbon units toward monoterpene biosynthesis. nih.gov In plants, this process is typically localized in the plastids. pnas.org GPPS can exist as a homodimer or, in some species, as a heterodimer composed of a large and a small subunit, which can influence its activity and product specificity. nih.govnih.gov

Biosynthesis of the 2-Ethylbutanoic Acid Moiety

The formation of the 2-ethylbutanoic acid portion of this compound is linked to the metabolism of branched-chain amino acids (BCAAs) in plants. pnas.orgoup.com Unlike the more common straight-chain fatty acids derived from acetyl-CoA via the fatty acid synthase complex, short and medium-chain branched fatty acids often originate from the catabolism of amino acids such as valine, leucine, and isoleucine. frontiersin.orgfrontiersin.org

The general pathway involves:

Transamination: The first step is the removal of the amino group from a BCAA, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This converts the amino acid into its corresponding branched-chain α-keto acid (BCKA). oup.com For instance, isoleucine is converted to 3-methyl-2-oxopentanoic acid. oup.com

Oxidative Decarboxylation: The BCKA then undergoes oxidative decarboxylation by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction removes a carboxyl group and forms a branched-chain acyl-CoA, such as 2-methylbutyryl-CoA from isoleucine catabolism. frontiersin.org

Chain Elongation (Potential): These branched-chain acyl-CoAs can then serve as primers for one or more rounds of chain elongation, adding two-carbon units from malonyl-CoA, although this is less common than their direct use. pnas.org

While 2-ethylbutanoic acid is not a direct catabolic product of the common BCAAs, its structural isomer, 2-methylpentanoic acid, can be derived from isoleucine. The biosynthesis of 2-ethylbutyric acid in organisms that produce it, such as certain plants, likely follows a similar paradigm, originating from the catabolism of a specific amino acid or through a specialized modification of the BCAA degradation pathways. pnas.orgoup.com In humans, the carboxylic acids formed from the hydrolysis of most terpenoid esters are endogenous, participating in fatty acid or amino acid metabolism; however, 2-ethylbutyric acid is noted as an exception. nih.gov

Enzymatic Regulation of this compound Biosynthesis in Vivo

The final and critical step in the formation of this compound is the esterification of the alcohol geraniol (B1671447) with the acyl-CoA form of 2-ethylbutanoic acid (2-ethylbutyryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

AATs are pivotal enzymes in the biosynthesis of volatile esters that contribute to the aroma of many fruits and flowers. frontiersin.org These enzymes belong to the BAHD superfamily of acyltransferases and catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. frontiersin.org

Research has shown that plant AATs often exhibit broad substrate specificity, meaning they can act on a variety of alcohol and acyl-CoA substrates. nih.gov This promiscuity is a key factor in the chemical diversity of esters found in nature.

Alcohol Specificity: AATs from various plants, including apple, strawberry, and rose, have been shown to accept a wide range of alcohols. nih.govnih.govacs.org This includes straight-chain alcohols (from C3 to C10), branched-chain alcohols (like 2-methylbutanol), aromatic alcohols (like benzyl (B1604629) alcohol), and terpene alcohols, including geraniol. frontiersin.orgnih.gov

Acyl-CoA Specificity: Similarly, these enzymes can utilize various acyl-CoA donors. Studies on strawberry AAT revealed that the enzyme's affinity, as measured by the Michaelis constant (K_m), increased with the carbon chain length of the acyl-CoA, with hexanoyl-CoA being a preferred substrate over acetyl-CoA. acs.orgtandfonline.com An AAT from apple (Malus pumila) can utilize both straight-chain and branched-chain acyl-CoAs. nih.gov

Given this broad specificity, it is highly probable that an AAT exists in nature capable of using geraniol as the alcohol substrate and 2-ethylbutyryl-CoA as the acyl donor to synthesize this compound. The relative abundance of this specific ester in an organism would depend on the substrate preference of the specific AAT enzyme(s) present and the intracellular availability of the geraniol and 2-ethylbutyryl-CoA precursors. However, some AATs show more defined preferences; an enzyme from the fungus Neurospora sp. was found to act on linear acyl-CoAs but not on the branched-chain variants tested. acs.org

Table 1: Substrate Specificity of Selected Alcohol Acyltransferases (AATs) This table is based on data from related AATs, as direct kinetic data for this compound synthesis is not available.

| Enzyme Source | Preferred Alcohol Substrates | Preferred Acyl-CoA Substrates | Reference |

|---|---|---|---|

| Fragaria x ananassa (Strawberry) | Heptanol, Hexanol | Hexanoyl-CoA, Butanoyl-CoA | acs.orgtandfonline.com |

| Malus pumila (Apple) | Hexanol, 2-Methylbutanol | Propionyl-CoA, Hexanoyl-CoA, Octanoyl-CoA | nih.gov |

| Rosa hybrida (Rose) | Geraniol | Acetyl-CoA | nih.gov |

| Neurospora sp. (Fungus) | Various linear and branched alcohols | Linear acyl-CoAs (C4+) | acs.org |

The production of volatile esters in plants is tightly regulated, primarily at the transcriptional level of the genes encoding AATs and enzymes in precursor pathways. The expression of AAT genes is often developmentally controlled, increasing significantly during fruit ripening, which coincides with the peak of aroma production. nih.govfrontiersin.org

Several factors are known to regulate AAT gene expression:

Hormonal Control: Plant hormones, particularly ethylene (B1197577), are major regulators of AAT gene expression in climacteric fruits like apples, pears, and bananas. frontiersin.orgnih.govnih.gov The application of ethylene can induce AAT gene transcription and subsequent ester production, while inhibitors of ethylene action, such as 1-methylcyclopropene (B38975) (1-MCP), can prevent it. frontiersin.org Other hormones like abscisic acid (ABA) and salicylic (B10762653) acid have also been implicated in regulating AAT expression. frontiersin.orgmdpi.com

Transcription Factors (TFs): Several families of transcription factors are known to bind to the promoter regions of AAT genes to activate or repress their expression. Key regulators include TFs from the MYB, NAC, and ERF families. nih.govactahort.org For example, in apple, the transcription factors MdMYB1 and MdMYB94 have been shown to directly bind to and activate the promoter of the MdAAT2 gene, thus playing a role in mediating the hormonal response and driving ester biosynthesis. mdpi.comnih.govnih.gov

Epigenetic Regulation: Recent studies have shown that epigenetic modifications also play a role. During fruit development, the promoter regions of AAT and associated regulatory genes can be marked by repressive histone modifications (like H3K27me3). As the fruit ripens, these repressive marks are removed, leading to gene activation and aroma production. nih.govactahort.org

This complex regulatory network ensures that the synthesis of aromatic esters like this compound occurs at the appropriate developmental stage, contributing to the characteristic scent profile of the plant.

Microbial Biosynthesis of Geranyl Esters and Precursors

The demand for natural flavor and fragrance compounds has driven the development of microbial cell factories for the production of valuable molecules, including geranyl esters. This bio-based approach offers a sustainable alternative to chemical synthesis or extraction from often scarce plant sources. The strategy typically involves two main components: engineering a microbe to efficiently produce the geraniol precursor and then introducing an enzyme to perform the final esterification step.

Geraniol is a monoterpene synthesized from the C10 precursor geranyl diphosphate (GPP). Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been extensively engineered to produce geraniol by introducing a geraniol synthase (GES) gene from a plant source. However, achieving high titers requires significant metabolic engineering to increase the supply of GPP.

Key strategies include:

Pathway Upregulation: Overexpressing key rate-limiting enzymes in the native terpene precursor pathways—either the mevalonate (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in bacteria—is a common strategy. actahort.org In yeast, overexpressing truncated HMG-CoA reductase (tHMG1) is a frequent target. nih.gov

Redirecting Carbon Flux: In yeast, the MVA pathway naturally produces farnesyl diphosphate (FPP) for sterol synthesis. To increase the GPP pool for monoterpene production, engineers often express a mutant version of the FPP synthase (ERG20) that has a reduced ability to produce FPP, thereby causing GPP to accumulate.

Balancing Precursor Supply: Optimizing the expression levels of all genes in the MVA or MEP pathway can ensure a balanced flow of metabolites towards GPP without creating bottlenecks or accumulating toxic intermediates. actahort.org

Mitigating Toxicity: Geraniol is toxic to microbial cells, which can limit production titers. One successful strategy to overcome this is in situ product formation, where the geraniol is immediately converted to a less toxic derivative, such as a geranyl ester. nih.govnih.gov

Table 2: Examples of Engineered Microorganisms for Geraniol Production

| Microorganism | Key Engineering Strategy | Geraniol Titer | Reference |

|---|---|---|---|

| Candida glycerinogenes | Regulating ergosterol (B1671047) pathway (Upc2-mediated feedback), overexpression of MVA pathway genes. | 531.7 mg/L | nih.gov |

| Escherichia coli | Bioderivatization to geranyl acetate (B1210297) to relieve toxicity, fed-batch fermentation. | 13.19 g/L (recovered from ester) | nih.gov |

| Saccharomyces cerevisiae | Overexpression of tHMG1, IDI1, and MAF1; fermentation optimization. | 22.49 mg/L (as geranyl acetate) | nih.gov |

| Yarrowia lipolytica | Overexpression of tHMG1, IDI, and multiple copies of geraniol synthase (tCrGES). | ~1 g/L | nih.gov |

To produce a specific geranyl ester, such as this compound, a suitable AAT enzyme must be co-expressed in the geraniol-producing microbial host. This creates a complete biosynthetic pathway from a simple carbon source (like glucose) to the final ester product.

The production of this compound could be achieved through a similar strategy. This would involve:

Selecting a robust geraniol-producing microbial chassis.

Identifying an AAT gene from a plant or other organism that exhibits high specificity for geraniol and 2-ethylbutyryl-CoA.

Co-expressing this AAT in the engineered host.

Potentially engineering pathways to increase the intracellular supply of the 2-ethylbutyryl-CoA precursor, likely through upregulation of BCAA catabolism.

This combination of precursor engineering and heterologous expression of a specific ester-forming enzyme represents a powerful and versatile platform for the sustainable production of a wide array of valuable geranyl esters. nih.gov

Biological and Ecological Significance of Geranyl 2 Ethylbutyrate

Role as a Semiochemical in Insect Chemical Ecology

Semiochemicals are signaling chemicals used by organisms to convey information. The role of Geranyl-2-ethylbutyrate as a semiochemical has not been extensively studied; however, the known functions of other geranyl esters in insect communication suggest its potential in this area.

While there is no direct evidence to date identifying this compound as a specific pheromonal component in any insect species, several other esters of geraniol (B1671447) are known to function as insect pheromones. For instance, various species of click beetles in the genus Agriotes use geranyl esters as female-produced sex pheromones. researchgate.net These compounds are often part of a multi-component blend that attracts males.

| Agriotes Species | Pheromone Component(s) |

| A. litigiosus | Geranyl isovalerate |

| A. rufipalpis | Geranyl hexanoate |

| A. sordidus | Geranyl hexanoate |

| A. sputator | Geranyl octanoate, (E,E)-Farnesyl octanoate |

| A. brevis | Geranyl butanoate, (E,E)-Farnesyl butanoate |

The structural similarity of this compound to these known pheromones suggests that it could potentially have a similar function in some insect species, although this remains to be investigated.

Electrophysiological studies, such as electroantennography (EAG) and single-sensillum recordings (SSR), have demonstrated that insect olfactory systems are sensitive to a variety of geranyl esters. For example, in the fruit fly Drosophila melanogaster, olfactory receptor neurons housed in specific sensilla show responses to geranyl acetate (B1210297). nih.govelifesciences.org These responses are crucial for the insect to detect and discriminate different odors in its environment.

Studies on other insects have also shown the ability of their antennae to detect geranyl esters. For instance, the antennae of the bed bug, Cimex lectularius, have been shown to respond to ethyl butyrate (B1204436), a compound that shares the butyrate moiety with this compound. oup.com This indicates that the insect olfactory system possesses receptors capable of detecting both the geraniol and butyrate portions of the molecule. While direct electrophysiological data for this compound is lacking, the existing data for related compounds suggest that it is plausible for some insect species to detect it.

The behavioral responses of insects to geranyl esters are varied and can include attraction, repulsion, or no significant response, depending on the insect species and the specific ester. For example, geranyl acetate has been shown to be a repellent for Drosophila melanogaster. nih.gov In contrast, as mentioned earlier, specific geranyl esters act as powerful attractants for male click beetles. researchgate.net

The behavioral effect of a compound like this compound would be dependent on the specific olfactory receptors present in a given insect species and the ecological context of the signal. Without specific behavioral studies on this compound, its role as an attractant or repellent remains speculative.

Contribution to Plant Volatile Organic Compound (VOC) Profiles

Geranyl esters are common constituents of the volatile organic compound (VOC) profiles of many plants, contributing to their characteristic aromas. For instance, geranyl acetate is a known component of the scent of roses and apricots. nih.gov While this compound has not been specifically identified as a major volatile in many well-studied plants, the presence of other geranyl esters in a variety of fruits and flowers suggests that it could be a minor or as-yet-unidentified component in some plant species. The biosynthesis of these esters involves the reaction of geraniol with an acyl-CoA, a process that is common in plants. fmach.it

Metabolic Fate and Biotransformation Pathways of this compound in Biological Systems

The metabolic fate of this compound in biological systems is expected to follow the general pathways for the biotransformation of other aliphatic esters.

In mammals, it is well-established that aliphatic esters are rapidly broken down by enzymes called carboxylesterases, which are abundant in various tissues, particularly the liver. inchem.orgsoton.ac.uk This enzymatic process, known as hydrolysis, cleaves the ester bond, resulting in the formation of the parent alcohol and carboxylic acid.

In the case of this compound, esterase-mediated hydrolysis would yield geraniol and 2-ethylbutyric acid. inchem.org

Hydrolysis of this compound: this compound + H₂O --(Carboxylesterase)--> Geraniol + 2-Ethylbutyric acid

Following hydrolysis, both geraniol and 2-ethylbutyric acid enter their respective metabolic pathways. Geraniol can be oxidized to geranic acid and further metabolized, while 2-ethylbutyric acid can undergo processes such as ß-oxidation. inchem.org This rapid hydrolysis is a key step in the detoxification and elimination of such compounds from the body.

Subsequent Oxidation and Conjugation Pathways of Metabolites

The primary alcohol, geraniol, is subject to oxidation. In vivo studies in rabbits have demonstrated that orally administered geraniol is metabolized to dicarboxylic acids. inchem.org Specifically, the terminal methyl group of geraniol undergoes oxidation to a carboxylic acid, leading to the formation of 3,7-dimethyl-2,6-octadienedioic acid, also known as Hildebrandt's acid. inchem.org Further metabolic processes can lead to the reduction of one of the double bonds, resulting in the formation of 3,7-dimethyl-2-octenedioic acid, or "reduced Hildebrandt's acid". inchem.org An intermediate in this pathway, 8-hydroxy-3,7-dimethyl-6-octenoic acid, has also been identified as a urinary metabolite in rabbits following geraniol administration. inchem.org

The branched-chain fatty acid, 2-ethylbutyric acid, is metabolized through a pathway involving β-oxidation. inchem.org In dogs, it has been shown that 2-ethylbutyric acid is partially metabolized to 2-pentanone. inchem.org This conversion is thought to occur through the process of β-oxidation, which would form 2-ethyl-β-ketobutyric acid, followed by decarboxylation to yield the resulting ketone. inchem.org

The subsequent metabolites of both geraniol and 2-ethylbutyric acid can then be conjugated to facilitate their excretion from the body. While specific conjugation products for all metabolites of this compound have not been extensively detailed in the available literature, common conjugation pathways for xenobiotic and endobiotic compounds include glucuronidation and sulfation. These processes increase the water solubility of the metabolites, allowing for their efficient elimination through urine or feces.

Table 1: Key Metabolites of this compound Hydrolysis Products

| Precursor Compound | Metabolite | Metabolic Pathway |

| Geraniol | 3,7-dimethyl-2,6-octadienedioic acid (Hildebrandt's acid) | Oxidation |

| Geraniol | 3,7-dimethyl-2-octenedioic acid (Reduced Hildebrandt's acid) | Oxidation, Reduction |

| Geraniol | 8-hydroxy-3,7-dimethyl-6-octenoic acid | Oxidation |

| 2-Ethylbutyric acid | 2-Pentanone | β-Oxidation, Decarboxylation |

| 2-Ethylbutyric acid | 2-Ethyl-β-ketobutyric acid | β-Oxidation |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Geranyl 2 Ethylbutyrate

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Geranyl-2-ethylbutyrate. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column.

For this compound and related geranyl esters, a non-polar or semi-polar column is often employed. The temperature program is optimized to ensure good resolution from other volatile components, often starting at a low temperature (e.g., 40-60°C) and ramping up to a higher temperature (e.g., 250-300°C) to elute the compound. tandfonline.commdpi.com

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for structural inference and identification. The mass spectrum of this compound is expected to show characteristic fragments arising from both the geranyl and 2-ethylbutyrate moieties. The geranyl portion typically yields prominent ions at m/z 69 (the isopropenyl fragment, [C₅H₉]⁺) and m/z 93 ([C₇H₉]⁺), which are characteristic of terpene structures. tandfonline.comnih.gov The butyryl portion would also produce specific fragments. The molecular ion peak [M]⁺ at m/z 252 would confirm the molecular weight.

A similar compound, Geranyl 2-methylbutyrate, shows a fragmentation pattern with significant peaks that are instructive for predicting the behavior of this compound. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 252 | [C₁₆H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 136 | [C₁₀H₁₆]⁺ | Geranyl Cation (loss of 2-ethylbutyric acid) |

| 93 | [C₇H₉]⁺ | Terpene-related fragment |

| 87 | [C₄H₇O₂]⁺ | Protonated 2-ethylbutyric acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum can be divided into signals from the geranyl group and the 2-ethylbutyrate group.

Geranyl Moiety : This part of the molecule would show two vinylic proton signals between δ 5.0 and 5.4 ppm. A doublet at approximately δ 4.6 ppm corresponds to the two protons of the methylene (B1212753) group attached to the ester oxygen (-O-CH₂ -). nih.gov The spectrum would also feature multiplets for the other methylene protons around δ 2.0-2.1 ppm and distinct singlets for the three methyl groups between δ 1.5 and 1.7 ppm. nih.gov

2-Ethylbutyrate Moiety : This portion would display a multiplet for the single proton at the chiral center (-CH(CH₂CH₃)₂). The methylene protons of the two ethyl groups would appear as complex multiplets, and the terminal methyl protons would be visible as triplets.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The spectrum of this compound would show 16 distinct signals, assuming no accidental overlap.

Carbonyl Carbon : A characteristic downfield signal for the ester carbonyl carbon (C=O) is expected around δ 174-176 ppm. nih.gov

Olefinic Carbons : Four signals in the region of δ 117-143 ppm correspond to the four sp² hybridized carbons of the two double bonds in the geranyl group. nih.gov

Oxygen-Linked Carbon : The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) would appear around δ 61 ppm. nih.gov

Aliphatic Carbons : The remaining signals for the sp³ hybridized carbons of the geranyl and 2-ethylbutyrate moieties would be observed in the upfield region of the spectrum (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~175 |

| C(3)-Geranyl | ~142 |

| C(7)-Geranyl | ~132 |

| C(2)-Geranyl | ~123 |

| C(6)-Geranyl | ~118 |

| C(1)-Geranyl (-OCH₂) | ~61 |

| C(2)-2-ethylbutyrate | ~48 |

| C(4)-Geranyl | ~40 |

| C(5)-Geranyl | ~26 |

| CH₃-C(3)-Geranyl | ~16 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : The H-H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show cross-peaks connecting the vinylic protons to the methylene protons in the geranyl chain and confirm the connectivity within the 2-ethylbutyrate moiety. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of all protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting different parts of the molecule. For this compound, a key HMBC correlation would be observed between the protons of the C1 methylene group of the geranyl moiety (δ ~4.6 ppm) and the carbonyl carbon of the 2-ethylbutyrate moiety (δ ~175 ppm), definitively proving the ester linkage. rsc.org

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Complex Mixture Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is an invaluable tool for analyzing less volatile compounds or for analyzing compounds within complex matrices without derivatization. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), soft ionization is achieved, typically leaving the molecular ion intact.

The primary advantage of HR-MS is its ability to determine the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₁₆H₂₈O₂), the theoretical monoisotopic mass is 252.20893. HR-LC-MS analysis has confirmed the presence of this compound in plant extracts by detecting its protonated molecule [M+H]⁺ or, more commonly, its sodium adduct [M+Na]⁺. luvas.edu.inbiorxiv.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical m/z | Observed m/z | Reference |

|---|---|---|---|---|

| [M] | C₁₆H₂₈O₂ | 252.20893 | 252.2091 | biorxiv.org |

This level of mass accuracy provides a very high degree of confidence in the identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the hydrocarbon backbone.

The most prominent and diagnostic peak would be the strong C=O (carbonyl) stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. nih.govresearchgate.net Another key feature would be the C-O stretching vibrations of the ester linkage, which typically produce strong bands in the 1150-1250 cm⁻¹ region. researchgate.net

Other expected absorptions include:

C-H stretching vibrations from the sp³ hybridized carbons (alkane groups) just below 3000 cm⁻¹.

C-H stretching vibrations from the sp² hybridized carbons (alkene groups) just above 3000 cm⁻¹.

C=C stretching vibrations of the double bonds in the geranyl moiety, which would appear as medium intensity bands around 1670 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2960-2850 | Strong | C-H (sp³) Stretch |

| ~3020 | Medium | C-H (sp²) Stretch |

| ~1740 | Very Strong | C=O (Ester) Stretch |

| ~1670 | Medium | C=C (Alkene) Stretch |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Geranyl 2-methylbutyrate |

| Geranyl butyrate (B1204436) |

| Geranyl acetate (B1210297) |

| Geranyl hexanoate |

| Geranyl octanoate |

| Geranyl caproate |

Chromatographic Purification Techniques for Isolating this compound

The purification of this compound, a terpenyl ester, from synthetic reaction outputs or natural sources relies on the principles of differential partitioning of the compound between a stationary phase and a mobile phase. The choice of the specific chromatographic technique and its parameters is dictated by the physicochemical properties of this compound and the impurities present.

Column chromatography is a preparative technique widely employed for the purification of geranyl esters. The process involves packing a glass column with a solid adsorbent, the stationary phase, and passing a solution of the crude product through the column. A solvent or a mixture of solvents, the mobile phase, is used to elute the components at different rates, leading to their separation.

For the purification of this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate compounds based on differences in their polarity. The non-polar nature of this compound means it will have a moderate affinity for the polar silica gel.

The selection of the mobile phase is crucial for achieving effective separation. A solvent system with low to moderate polarity is typically used. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a slightly more polar solvent, like ethyl acetate. The separation can be performed isocratically (with a constant solvent composition) or by using a gradient elution, where the polarity of the mobile phase is gradually increased. This allows for the efficient removal of both less polar and more polar impurities. For instance, a gradient of ethyl acetate in hexane is a common strategy for purifying geranyl esters. chemicalbook.com

Table 1: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60-120 mesh or 70-230 mesh) |

| Mobile Phase (Eluent) | The solvent system used to move the sample through the column. | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10 v/v) or Toluene/Ethyl Acetate (e.g., 97.5:2.5 v/v) bcrec.id |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient or Isocratic |

| Loading Technique | How the sample is introduced to the column. | Wet loading (dissolved in a small amount of mobile phase) or dry loading (adsorbed onto a small amount of silica gel) |

| Fraction Collection | The process of collecting the separated components. | Collection of small volume fractions |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

Detailed research findings on the purification of similar compounds, such as geranyl laurate, have demonstrated the successful use of column chromatography with silica gel and a toluene-ethyl acetate mobile phase (97.5:2.5) to obtain the pure ester. bcrec.id Similarly, for geranyl butyrate, purification has been achieved using column chromatography with silica gel and a hexane-ethyl acetate gradient. chemicalbook.com These established methods provide a strong basis for the effective purification of this compound.

Thin-Layer Chromatography (TLC) is an essential analytical technique that complements column chromatography. It is used for several key purposes in the purification of this compound:

Reaction Monitoring: To track the progress of the synthesis of this compound.

Solvent System Selection: To quickly determine the optimal mobile phase for column chromatography.

Fraction Analysis: To identify which fractions from the column chromatography contain the pure product.

Purity Assessment: To get a rapid indication of the purity of the final product.

In TLC, a thin layer of adsorbent, typically silica gel, is coated onto a flat carrier such as a glass or aluminum plate. A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For this compound, silica gel plates (often with a fluorescent indicator, F254) are suitable. The mobile phase would be similar to that used in column chromatography, such as a mixture of hexane and ethyl acetate. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After development, the spots can be visualized under UV light (if a fluorescent indicator is used) or by staining with a suitable reagent. A common staining agent for non-UV active compounds like esters is phosphomolybdic acid, which produces a colored spot upon heating. The TLC analysis of geranyl butyrate, for example, has been successfully conducted using an eluent of n-hexane:ethyl acetate (95:5). chemicalbook.com

Table 2: Parameters for Thin-Layer Chromatography (TLC) Analysis of this compound

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system used for development. | Hexane/Ethyl Acetate (e.g., 95:5 or 9:1 v/v) or Toluene/Ethyl Acetate (e.g., 95:5 v/v) bcrec.id |

| Development | The process of solvent movement up the plate. | In a closed chamber with a saturated atmosphere |

| Visualization | The method used to see the separated spots. | UV light (254 nm) or staining with phosphomolybdic acid followed by heating |

| Retention Factor (Rf) | A measure of the compound's movement up the plate. | Varies with the exact solvent system but will be a characteristic value for the pure compound. |

The combination of column chromatography for purification and TLC for analysis provides a robust and reliable methodology for obtaining and characterizing high-purity this compound, which is essential for its use in various applications.

Computational and Modeling Approaches in Geranyl 2 Ethylbutyrate Research

Molecular Dynamics Simulations of Enzyme-Substrate Interactions in Ester Synthesis

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the intricate interactions between enzymes and substrates during the synthesis of geranyl esters. mdpi.com These simulations provide a dynamic view of the molecular recognition and catalytic processes at an atomic level.

Detailed Research Findings:

In the enzymatic synthesis of geranyl esters, lipases are commonly employed as biocatalysts. nih.govresearchgate.net MD simulations have been instrumental in elucidating the binding of geraniol (B1671447) and the corresponding acyl donor within the active site of lipases, such as Candida antarctica lipase (B570770) B (CALB) and lipase from Thermomyces lanuginosus (TlL). nih.govacs.org A study on the synthesis of geranyl butyrate (B1204436) using a commercial lipase, Eversa Transform 2.0 (derived from TlL), utilized MD simulations to identify key amino acid residues involved in stabilizing the enzyme-substrate complex. nih.govacs.org

The simulations revealed that the substrates, geraniol and butyric acid, are positioned in the active site through a network of hydrophobic and hydrogen-bonding interactions. acs.org For instance, in the ET2-butyric acid complex, the residue Tyr21 was found to stabilize and orient the butyric acid molecule towards the catalytic serine residue (Ser146) through a hydrogen bond. acs.org The hydrophobic carbon chain of the acid was shown to interact with residues Ile94, Leu154, and Phe265. acs.org

MD simulations, often initiated from poses generated by molecular docking, help refine the understanding of substrate binding and can predict the most favorable conformations for catalysis. nih.govacs.org These simulations are typically run for nanoseconds to observe the stability of the enzyme-substrate complex and the conformational changes that may occur. mdpi.comacs.org

| Parameter | Description | Typical Values/Findings | Reference |

|---|---|---|---|

| Enzyme | Lipase used as a biocatalyst. | Eversa Transform 2.0 (from Thermomyces lanuginosus lipase), Candida antarctica lipase B | nih.govacs.org |

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM | mdpi.comnih.govacs.org |

| Simulation Time | Duration of the MD simulation. | 100 ns | acs.org |

| Key Residues | Amino acids in the active site interacting with substrates. | Tyr21, Ser146, Ile94, Leu154, Phe265 | acs.org |

| Interaction Types | Forces stabilizing the enzyme-substrate complex. | Hydrogen bonding, hydrophobic interactions | acs.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Analysis

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic details of reaction mechanisms, which are inaccessible through classical simulation methods. nih.govimist.ma These calculations are crucial for understanding the energetics and transition states of the esterification reaction that produces geranyl esters.

Detailed Research Findings:

For the synthesis of geranyl butyrate, a combination of classical MD and quantum mechanical methods (QM/MM) has been employed to study the reaction mechanism in detail. nih.govacs.org In such studies, the reactive part of the system (the substrates and key catalytic residues) is treated with a high level of theory (QM), while the rest of the enzyme and solvent are treated with a more computationally efficient classical force field (MM). nih.gov

DFT calculations have been used to optimize the geometries of the reactants, such as geraniol and the acyl donor, and to compute their electronic properties like charges and electrostatic potentials. nih.govacs.org A study on geranyl butyrate synthesis identified the nucleophilic attack of the deacylation step as the rate-limiting step of the entire enzymatic reaction, with a calculated free energy barrier of 14.0 kcal/mol. nih.govacs.org This level of detail is critical for understanding the catalytic efficiency of the enzyme and for designing mutants with improved activity.

DFT has also been applied to study the corrosion inhibitory potential of geraniol and other components of Geranium essential oil, providing insights into their electronic structure and reactivity. researchgate.net

| Methodology | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of substrates (geraniol, butyric acid). | Provides accurate 3D structures for further simulations. | nih.govacs.org |

| QM/MM | Elucidation of the enzymatic reaction mechanism. | Identified the rate-limiting step and its energy barrier (14.0 kcal/mol for deacylation in geranyl butyrate synthesis). | nih.govacs.org |

| DFT | Analysis of electronic properties. | Calculation of charges, electrostatic potentials, and molecular orbitals to understand reactivity. | acs.orgresearchgate.net |

Process Modeling and Simulation for Optimized Production of Geranyl Esters

Process modeling and simulation are essential for the design, optimization, and scale-up of geranyl ester production. srce.hrnih.gov These models can describe the reaction kinetics and the influence of various process parameters on the reaction yield and productivity.

Detailed Research Findings:

The enzymatic synthesis of geranyl esters, such as geranyl acetate (B1210297) and geranyl propionate (B1217596), has been the subject of extensive kinetic modeling. srce.hrnih.govresearchgate.net The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. srce.hrjst.go.jp This model involves the formation of an acyl-enzyme intermediate. In some cases, substrate inhibition may also be a factor and needs to be included in the model. nih.govresearchgate.net

Studies on the synthesis of geranyl acetate have shown that the reaction rate is influenced by factors such as substrate concentration, enzyme loading, and temperature. srce.hr For the synthesis of geranyl propionate in a continuous-flow packed-bed reactor, a ternary complex mechanism with inhibition by propionic acid was found to best fit the experimental data. nih.govresearchgate.net

Process simulation can be used to predict the performance of different reactor configurations, such as batch reactors or continuous-flow packed-bed reactors. nih.govresearchgate.net For instance, in a continuous-flow system for geranyl propionate synthesis, a high conversion of approximately 87% was achieved with a short residence time of 15 minutes at 70 °C. nih.govresearchgate.net Such models are invaluable for process intensification and for developing more efficient and sustainable production methods for geranyl esters.

| Geranyl Ester | Kinetic Model | Key Optimized Parameters | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|

| Geranyl Acetate | Ping-Pong Bi-Bi | Temperature, enzyme loading, substrate concentration | Up to 99% | srce.hrjst.go.jp |

| Geranyl Propionate | Ternary complex with acid inhibition | Temperature (70 °C), mole ratio (1:1), residence time (15 min) | ~87% | nih.govresearchgate.net |

| Geranyl Butyrate | Taguchi method for optimization | Molar ratio (1:5), biocatalyst load (15% w/w), temperature (50 °C), time (6 h) | 93% | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Effects of Geranyl Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. perfumerflavorist.comtandfonline.comperfumerflavorist.comnih.gov This approach is particularly useful for predicting the properties of new or untested compounds, thereby guiding the synthesis of molecules with desired activities.

Detailed Research Findings:

QSAR studies have been applied to fragrance materials, including esters, to predict their sensory properties and toxicological profiles. perfumerflavorist.comtandfonline.comperfumerflavorist.comnih.gov For instance, the fruity odor of aliphatic esters has been correlated with their chemical structure using various QSAR approaches like Comparative Molecular Field Analysis (CoMFA), Hansch analysis, and Principal Component Analysis. perfumerflavorist.comperfumerflavorist.com These studies have shown that molecular descriptors related to the shape, size, and electronic properties of the ester molecules are important for their odor characteristics. researchgate.net

In the context of biological effects, QSAR models have been developed to predict the toxicity of terpenoids, the class of compounds to which geraniol and its esters belong. semanticscholar.org One study on the toxicity of terpenoids against the bacterium Vibrio fischeri found that the toxicity decreased in the order: alcohol > aldehyde ~ ketone > ester > hydrocarbon. semanticscholar.org Such models can help in the early assessment of the potential risks associated with new fragrance compounds.

QSAR has also been used to study the estrogenic activity of terpenoid esters, revealing a dependence on parameters like molecular shape, number of phenolic groups, and the energy of the highest occupied molecular orbital. nih.gov While specific QSAR studies focusing solely on geranyl-2-ethylbutyrate are not widely reported, the principles and methodologies from studies on related esters and terpenoids are directly applicable. These models can be used to predict the olfactory properties, antimicrobial activity, or other biological effects of this compound based on its molecular structure. nih.govorientjchem.org

| Studied Property | Compound Class | QSAR Approach | Key Molecular Descriptors | Reference |

|---|---|---|---|---|

| Fruity Odor | Aliphatic Esters | CoMFA, Hansch, PCA | Steric and electronic fields, topological indices | perfumerflavorist.comperfumerflavorist.comresearchgate.net |

| Toxicity (Vibrio fischeri) | Terpenoids | - | Functional groups (hydroxyl, carbonyl), electronegativity | semanticscholar.org |

| Estrogenic Activity | Terpenoid Esters | Genetic Algorithm | Molecular shape, number of phenolic groups, HOMO energy | nih.gov |

| Acute Toxicity (rodents) | Fragrance Materials (including esters) | MLR-QSAR | High predictive ability for cytotoxicity | tandfonline.com |

Future Research Directions and Translational Perspectives for Geranyl 2 Ethylbutyrate

Exploration of Novel Biocatalysts and Integrated Bioprocesses for Sustainable Production

The chemical synthesis of flavor esters often involves harsh conditions and catalysts, leading to environmental concerns. nih.gov Biocatalysis, using enzymes or whole-cell systems, presents a sustainable alternative, offering high specificity and milder reaction conditions. ejbiotechnology.infobegellhouse.com Future research should focus on developing green and efficient production methods for geranyl-2-ethylbutyrate.

Key research avenues include:

Screening for Novel Biocatalysts: While lipases, such as those from Candida antarctica (CALB), are commonly used for ester synthesis, there is a need to explore a wider diversity of enzymes. ejbiotechnology.infoscribd.com Metagenomic libraries from various environments could be screened for novel lipases or esterases with high selectivity and activity for geraniol (B1671447) and 2-ethylbutyric acid or its esters.

Whole-Cell Biocatalyst Development: Recombinant microorganisms, such as the yeast Pichia pastoris displaying lipases on their cell surface, have shown great promise for producing similar esters like geranyl butyrate (B1204436). scribd.comresearchgate.net This approach avoids costly enzyme purification. Future work could involve engineering Pichia pastoris or E. coli to express a specific lipase (B570770) that efficiently synthesizes this compound. osti.gov

Process Optimization and Integration: Techniques like Response Surface Methodology (RSM) can be used to optimize reaction parameters, including temperature, substrate molar ratio, and water activity, to maximize yield. researchgate.net Research into integrated bioprocesses, such as solvent-free systems or the use of continuous reactors like packed bed reactors (PBR), could enhance productivity and simplify downstream processing, making the biotechnological production more economically feasible. ejbiotechnology.infobegellhouse.com

Table 1: Potential Biocatalytic Systems for this compound Production

| Biocatalyst System | Description | Potential Advantages for this compound Synthesis | Reference Example (for similar esters) |

|---|---|---|---|

| Immobilized Lipases | Enzymes (e.g., lipase) are fixed onto a solid support, allowing for reuse and enhanced stability. | Increased stability, easy separation from product, potential for continuous processing. | Candida antarctica lipase B (CALB) immobilized on magnetic nanoparticles for ethyl butyrate synthesis. nih.gov |

| Whole-Cell Biocatalysts | Use of entire microbial cells (e.g., recombinant yeast) that produce and display the desired enzyme. | Eliminates the need for enzyme extraction and purification, potentially lower cost. | Recombinant Pichia pastoris displaying CALB for geranyl butyrate production. scribd.comresearchgate.net |

| Metabolic Engineering | Modification of microbial metabolic pathways to produce the target compound from simple carbon sources. | Enables de novo biosynthesis, potentially using renewable feedstocks. | Engineered E. coli for the production of various butyrate esters. osti.gov |

In-Depth Elucidation of this compound's Biological Roles and Interactions

While this compound is recognized as a flavoring agent, its specific biological functions remain largely unexplored. hmdb.ca Understanding these roles is crucial for its effective application in food science and potentially in agriculture or medicine.

Future research should aim to:

Clarify its Role in Food Aroma: this compound is a fatty alcohol ester, a class of compounds known to be important contributors to the aroma of fruits like apples. hmdb.camdpi.com Sensory studies, including omission tests in model food systems, are needed to determine its precise contribution to flavor profiles and its potential synergistic or masking interactions with other volatile compounds. acs.org

Investigate Plant-Insect and Animal Interactions: Related esters, such as geranyl acetate (B1210297) and ethyl butyrate, are known to act as semiochemicals, influencing insect behavior. nih.gov For instance, long-term exposure to ethyl butyrate can induce neural plasticity in the olfactory system of Drosophila melanogaster. jneurosci.org It is critical to investigate whether this compound serves as an attractant, repellent, or pheromone for insects. This could open up applications in pest management.

Explore Olfactory Receptor Interactions: The mechanism by which this ester is perceived is unknown. Molecular docking studies and functional assays could explore the interactions between this compound and specific olfactory receptors in insects and humans. This could help explain its sensory characteristics and potential to modulate the perception of other tastes, like sweetness. mdpi.com

Application of Advanced Multi-Omics Technologies in Biosynthesis Research

The biosynthetic pathway of this compound in natural sources is not well defined. Multi-omics technologies offer a powerful toolkit to uncover the genetic and metabolic networks underlying its formation. frontiersin.orgfrontiersin.org

Key applications include:

Integrated Transcriptomics and Metabolomics: By correlating gene expression profiles (transcriptomics) with the accumulation of metabolites (metabolomics) in a plant or microorganism, it is possible to identify candidate genes involved in biosynthesis. researchgate.netnih.gov For example, this approach can pinpoint specific alcohol acyltransferase (AAT) genes that are upregulated during the production of this compound. nih.govresearchgate.net

Genomics for Enzyme Discovery: Genome sequencing of organisms that produce high levels of this ester can reveal the genes encoding the entire biosynthetic pathway, from precursor synthesis to the final esterification step.

Proteomics for Functional Validation: Proteomics can confirm the presence and abundance of the enzymes identified through genomic and transcriptomic studies, providing a direct link between gene expression and functional protein. frontiersin.org

Table 2: Application of Multi-Omics for this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics | What is the genetic blueprint for the synthesis pathway? | Identification of the complete set of genes potentially involved in the pathway. |

| Transcriptomics | Which genes are actively expressed when the compound is produced? | Discovery of candidate genes, like specific AATs, that are upregulated during synthesis. nih.gov |

| Proteomics | Which enzymes are present and active in the cell? | Confirmation of the expression of key biosynthetic enzymes. frontiersin.org |

| Metabolomics | What is the profile of the compound, its precursors, and related metabolites? | Quantification of this compound and identification of precursors like geraniol and 2-ethylbutyric acid. researchgate.net |